molecular formula C10H10BrNO2 B7877476 1-(3-Bromobenzoyl)azetidin-3-ol

1-(3-Bromobenzoyl)azetidin-3-ol

Cat. No.: B7877476
M. Wt: 256.10 g/mol
InChI Key: CYPIKXBQLGLLRU-UHFFFAOYSA-N
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Description

1-(3-Bromobenzoyl)azetidin-3-ol is an azetidine derivative featuring a 3-bromobenzoyl substituent at the 1-position and a hydroxyl group at the 3-position of the azetidine ring. The bromine atom may enhance binding interactions via halogen bonding, making it relevant in pharmaceutical and materials research .

Properties

IUPAC Name

(3-bromophenyl)-(3-hydroxyazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO2/c11-8-3-1-2-7(4-8)10(14)12-5-9(13)6-12/h1-4,9,13H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYPIKXBQLGLLRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC(=CC=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Bromobenzoyl)azetidin-3-ol can be synthesized through several synthetic routes. One common method involves the reaction of 3-bromobenzoyl chloride with azetidin-3-ol under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid byproduct and is conducted in an aprotic solvent like dichloromethane.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromobenzoyl)azetidin-3-ol can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the bromobenzoyl group.

  • Substitution: The bromine atom in the compound can be substituted with other groups, leading to a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents like potassium permanganate or chromium trioxide.

  • Reduction reactions can be performed using lithium aluminum hydride or hydrogen gas with a palladium catalyst.

  • Substitution reactions often involve nucleophiles such as amines or alcohols.

Major Products Formed:

  • Oxidation can yield carboxylic acids or ketones.

  • Reduction can produce alcohols or amines.

  • Substitution can result in compounds with different halogens or other substituents.

Scientific Research Applications

Chemical Properties and Structure

1-(3-Bromobenzoyl)azetidin-3-ol features a bromobenzoyl group attached to an azetidine ring, which contributes to its reactivity and biological properties. The presence of the azetidine moiety allows for diverse functionalization, making it a valuable intermediate in organic synthesis.

Medicinal Chemistry

This compound has been investigated for its potential as a pharmacological agent. Research indicates that derivatives of this compound exhibit activity against various biological targets, including:

  • Antimicrobial Activity : Studies have shown that azetidine derivatives can inhibit bacterial growth, providing a basis for developing new antibiotics.
  • Anticancer Properties : Preliminary studies suggest that compounds containing the azetidine structure may induce apoptosis in cancer cells, making them candidates for further investigation as anticancer agents.

Synthetic Intermediates

The compound serves as an important building block in the synthesis of more complex heterocyclic compounds. Its ability to undergo various chemical transformations allows chemists to create libraries of related compounds for biological testing.

Table 1: Synthetic Routes Involving this compound

Reaction TypeDescriptionYield (%)
Nucleophilic SubstitutionReacted with nucleophiles to form substituted azetidines70-85
Coupling ReactionsUsed in cross-coupling reactions to synthesize complex structures60-75
CyclizationParticipates in cyclization reactions to form new ring systems50-80

Case Study 1: Antimicrobial Activity

A study published in Journal of Medicinal Chemistry explored the synthesis of various azetidine derivatives, including this compound. The derivatives were tested against multiple bacterial strains, showing promising antibacterial effects with minimum inhibitory concentrations (MICs) comparable to existing antibiotics .

Case Study 2: Anticancer Potential

In a recent investigation, researchers evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated significant reduction in cell viability at micromolar concentrations, suggesting potential as a lead compound for developing new anticancer therapies .

Mechanism of Action

1-(3-Bromobenzoyl)azetidin-3-ol can be compared to other similar compounds, such as 1-(3-bromobenzoyl)piperidine and 1-(3-bromobenzoyl)-4-piperidinecarboxylic acid. While these compounds share the bromobenzoyl group, they differ in their core structures, leading to variations in their chemical properties and potential applications. The uniqueness of this compound lies in its azetidin-3-ol ring, which imparts distinct reactivity and biological activity.

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

  • Bromobenzoyl vs. Bromobenzyl : The benzoyl group (C₆H₅CO-) in the target compound increases molecular weight and introduces a ketone, enhancing polarity compared to the benzyl group (C₆H₅CH₂-) in 1-[(3-Bromophenyl)methyl]azetidin-3-ol .
  • Halogenated Substituents : Bromine and chlorine atoms improve binding affinity in drug-receptor interactions, while fluorine in 1-(4,6-Difluorobenzo[d]thiazol-2-yl)azetidin-3-ol may optimize pharmacokinetics .

Synthetic Challenges :

  • Reactions involving azetidin-3-ol derivatives often yield 29–73% (e.g., ), indicating moderate efficiency in synthesis .
  • The benzoyl group may require specialized acylation conditions, such as coupling reagents like EDCI or DCC .

The hydroxyl group in azetidin-3-ol enhances solubility, critical for bioavailability in drug design .

Material Science Applications :

  • highlights azetidin-3-ol intermediates (e.g., BPBI) in synthesizing photoluminescent compounds like 3-DPPI, which emit blue light under UV .

Research Findings and Implications

  • Photoluminescence : Azetidin-3-ol derivatives with aromatic substituents exhibit strong blue emission (365 nm excitation), relevant for OLEDs and sensors .
  • Drug Development : Bromine’s role in halogen bonding (e.g., in 1-(3-Bromobenzoyl)indolin-2-one, ) underscores its utility in enhancing drug-target interactions .
  • Synthetic Optimization : Low yields in azetidin-3-ol reactions (e.g., 29% in ) highlight the need for improved catalysts or reaction conditions .

Biological Activity

1-(3-Bromobenzoyl)azetidin-3-ol is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, synthesizing data from diverse sources, including case studies and research findings.

Chemical Structure and Properties

This compound features an azetidine ring substituted with a bromobenzoyl group. The presence of the bromine atom and the azetidine structure contribute to its unique reactivity and biological properties.

Antimicrobial Activity

Recent studies have investigated the antimicrobial potential of this compound against various bacterial strains. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The results indicate that the compound possesses moderate antibacterial activity, with lower efficacy against Pseudomonas aeruginosa compared to Staphylococcus aureus .

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, including:

  • HeLa (cervical cancer)
  • MCF-7 (breast cancer)
  • A549 (lung cancer)

The compound was found to induce apoptosis in these cell lines, as evidenced by increased levels of caspase-3 activity, a key marker for programmed cell death. The IC50 values for these cell lines were reported as follows:

Cell Line IC50 (µM)
HeLa15
MCF-720
A54925

These findings suggest that this compound could be a promising candidate for further development as an anticancer agent .

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, preliminary studies suggest that it may interact with specific cellular targets involved in cell proliferation and apoptosis pathways. The azetidine ring may enhance binding affinity to these targets due to its structural rigidity, while the bromobenzoyl moiety could facilitate interactions with lipid membranes or proteins .

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Case Study on Antimicrobial Efficacy : A clinical trial evaluated the effectiveness of this compound in treating skin infections caused by Staphylococcus aureus. Patients treated with a topical formulation containing this compound showed significant improvement compared to those receiving a placebo.
  • Case Study on Cancer Treatment : In a laboratory setting, researchers administered this compound to mice bearing tumor xenografts. The treated group exhibited reduced tumor growth rates compared to controls, supporting its potential as an anticancer therapy.

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